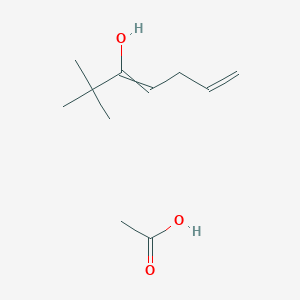
Acetic acid;2,2-dimethylhepta-3,6-dien-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2,2-dimethylhepta-3,6-dien-3-ol is a chemical compound with the molecular formula C10H18O2 It is a derivative of acetic acid, featuring a hepta-3,6-dien-3-ol moiety with two methyl groups at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,2-dimethylhepta-3,6-dien-3-ol typically involves the reaction of acetic acid with a suitable precursor that contains the hepta-3,6-dien-3-ol structure. One common method is the esterification of acetic acid with 2,2-dimethylhepta-3,6-dien-3-ol under acidic conditions. The reaction is usually catalyzed by sulfuric acid or another strong acid to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2,2-dimethylhepta-3,6-dien-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Acetic acid;2,2-dimethylhepta-3,6-dien-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of acetic acid;2,2-dimethylhepta-3,6-dien-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an antimicrobial agent by disrupting the cell membranes of bacteria and fungi, leading to cell death. Additionally, its chemical structure allows it to participate in various biochemical reactions, influencing metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread use in industry and research.
2,2-Dimethylhepta-3,6-dien-3-ol: A related alcohol with similar structural features.
Uniqueness
Acetic acid;2,2-dimethylhepta-3,6-dien-3-ol is unique due to its combined functional groups, which confer distinct chemical and biological properties. Its dual functionality as an ester and an alcohol makes it versatile for various applications, setting it apart from simpler compounds like acetic acid or 2,2-dimethylhepta-3,6-dien-3-ol.
Properties
CAS No. |
61666-20-4 |
|---|---|
Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
acetic acid;2,2-dimethylhepta-3,6-dien-3-ol |
InChI |
InChI=1S/C9H16O.C2H4O2/c1-5-6-7-8(10)9(2,3)4;1-2(3)4/h5,7,10H,1,6H2,2-4H3;1H3,(H,3,4) |
InChI Key |
BLYJTSZXTRKGFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(C)(C)C(=CCC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















